molecular formula C8H15NO2S B13252566 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione

Cat. No.: B13252566
M. Wt: 189.28 g/mol
InChI Key: XSNJHANIIPGHGB-UHFFFAOYSA-N
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Description

5Lambda6-thia-8-azaspiro[36]decane-5,5-dione is a chemical compound known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. One common method includes the cyclization of a linear precursor in the presence of a sulfur donor and a nitrogen source. The reaction conditions often require specific temperatures and solvents to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dioxide
  • 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)7-6-9-5-4-8(12)2-1-3-8/h9H,1-7H2

InChI Key

XSNJHANIIPGHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNCCS2(=O)=O

Origin of Product

United States

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